molecular formula C10H15NO B13045658 (2-Isopropyl-6-methylpyridin-4-YL)methanol

(2-Isopropyl-6-methylpyridin-4-YL)methanol

Cat. No.: B13045658
M. Wt: 165.23 g/mol
InChI Key: MUOCGICZZJGHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isopropyl-6-methylpyridin-4-YL)methanol is a chemical compound with the molecular formula C10H15NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its unique structural features, which include an isopropyl group at the 2-position, a methyl group at the 6-position, and a methanol group at the 4-position of the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-6-methylpyridin-4-YL)methanol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-6-isopropylpyridine with formaldehyde, followed by reduction to yield the desired methanol derivative. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like methanol or ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-6-methylpyridin-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted pyridine derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

(2-Isopropyl-6-methylpyridin-4-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropyl-6-methylpyridin-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropyl-6-methylpyridin-4-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl and methyl groups enhances its hydrophobicity and stability, while the methanol group provides a reactive site for further chemical modifications. These features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2-methyl-6-propan-2-ylpyridin-4-yl)methanol

InChI

InChI=1S/C10H15NO/c1-7(2)10-5-9(6-12)4-8(3)11-10/h4-5,7,12H,6H2,1-3H3

InChI Key

MUOCGICZZJGHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.